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Compound of Interest

Compound Name:
C-(2,5-Dimethyl-phenyl)-C-pyridin-

4-yl-methylamine

CAS No.: 889939-63-3

Cat. No.: B3164156

Get Quote

Executive Summary & Structural Classification
The phenyl-methylamine scaffold is the pharmacophore backbone for a diverse range of

bioactive molecules, ranging from central nervous system (CNS) stimulants to serotonergic

psychedelics. The biological activity is dictated by specific substitutions at three critical

positions:

The Phenyl Ring: Substitutions here (positions 2, 3, 4, 5) drive receptor selectivity (e.g., 5-

HT2A vs. DAT).

The Alpha-Carbon: Methylation here (amphetamine class) confers resistance to Monoamine

Oxidase (MAO), increasing oral bioavailability and duration.

The Nitrogen Terminus: N-alkylation modulates potency and blood-brain barrier (BBB)

penetration.
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Amphetamines (α-methyl-phenethylamines): Primary action is monoamine release via

TAAR1 agonism and transporter reversal.

Catecholamines: Endogenous ligands (Dopamine, NE) with rapid metabolic turnover.

2C-Series (2,5-dimethoxy-phenethylamines): Selective 5-HT2A agonists; lack the α-methyl

group, leading to shorter half-lives than amphetamines.

MDxx Series (Methylenedioxy-phenethylamines): Hybrid "entactogens" with dual SERT/DAT

release and weak 5-HT2A affinity.

Quantitative Performance Comparison
The following data aggregates binding affinities (

) and pharmacokinetic (PK) parameters. Note the inversion of selectivity between
Amphetamine (DAT/NET dominant) and MDMA (SERT dominant), and the distinct profile of 2C-
B.

Table 1: Binding Affinity ( ) and Transporter Selectivity
Values represent mean affinity (nM). Lower numbers indicate higher affinity.
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Compound
hDAT

(nM)

hNET

(nM)

hSERT

(nM)

5-HT2A

(nM)

Primary
Mechanism

Amphetamine ~600 ~70-100 ~20,000 >10,000

DAT/NET

Releaser

(TAAR1

Agonist)

Methampheta

mine
~500 ~100 ~20,000 >10,000

DAT/NET

Releaser

(High

Lipophilicity)

MDMA ~8,300 ~1,200 ~2,400 >5,000

SERT > NET

>> DAT

Releaser

2C-B >10,000 >10,000 >10,000 ~1-10

Selective 5-

HT2A Partial

Agonist

Analytic Insight: The addition of the 3,4-methylenedioxy ring (MDMA) shifts selectivity from

Dopamine to Serotonin. Conversely, the 2,5-dimethoxy substitution (2C-B) abolishes transporter

affinity entirely, redirecting the molecule to direct receptor agonism.

Table 2: Pharmacokinetic Profiles (Human Clinical Data)
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Parameter Amphetamine
Methampheta
mine

MDMA 2C-B

Bioavailability

(Oral)
High (>75%) High (>65%) Moderate Low (Est. <50%)

Tmax 4–8 h 3–4 h 2–3 h 1.5–2.5 h

Elimination Half-

life (

)

10–12 h 9–12 h
~8 h (Non-

linear*)
1.2–2.5 h

Major Metabolic

Route

Deamination

(CYP2D6)
N-demethylation

CYP2D6 (Inhibits

own metabolism)

MAO-A/B

(Rapid)

Critical Note on MDMA: MDMA acts as a mechanism-based inhibitor of CYP2D6. This leads to

non-linear pharmacokinetics, where increasing doses cause disproportionately high plasma

levels due to autoinhibition of its own breakdown.

Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates how structural modifications shift the pharmacological profile

from stimulant to psychedelic.
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Caption: Impact of structural modifications on the pharmacological class of phenethylamines.

Experimental Protocols for Validation
To rigorously compare these compounds, researchers must utilize assays that isolate specific

mechanisms. Below are two self-validating protocols.

Protocol A: Competitive Radioligand Binding Assay (5-
HT2A)
Objective: Determine affinity (

) of a novel phenethylamine for the 5-HT2A receptor.

Causality & Rationale:

Choice of Ligand: Use

-Ketanserin (antagonist) or

-DOI (agonist). Note: Agonist ligands often yield high-affinity state

values (G-protein coupled), which are more relevant for predicting psychedelic potency than
antagonist binding.
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Buffer Selection: Tris-HCl with

is essential to stabilize the G-protein complex for agonist binding.

Step-by-Step Workflow:

Membrane Prep: Transfect HEK293 cells with human 5-HT2A cDNA. Harvest and

homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

Incubation:

Prepare 96-well plates.

Add 50 µL of test compound (concentration range

to

M).

Add 50 µL of radioligand (

-Ketanserin, ~1 nM final).

Add 100 µL of membrane suspension (20 µg protein/well).

Equilibrium: Incubate at 37°C for 60 minutes. Validation: Equilibrium must be reached; check

time-course if unknown.

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI)

to reduce non-specific binding.

Quantification: Liquid scintillation counting.

Analysis: Calculate

and convert to

using the Cheng-Prusoff equation:

.
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Protocol B: Metabolic Stability Assay (Human Liver
Microsomes)
Objective: Compare intrinsic clearance (ngcontent-ng-c2699131324="" _nghost-ng-

c2339441298="" class="inline ng-star-inserted">

) and half-life.[1]

Causality & Rationale:

NADPH Regenerating System: Cytochrome P450 enzymes require NADPH. Without this, no

metabolism occurs (negative control).

Reference Compounds: Include Verapamil (high turnover) and Warfarin (low turnover) to

validate microsome activity.

Step-by-Step Workflow:

Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Human Liver Microsomes (0.5 mg/mL

protein), and test compound (1 µM).

Pre-incubation: 5 min at 37°C to warm.

Initiation: Add NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P

dehydrogenase).

Sampling: Remove aliquots at t=0, 5, 15, 30, 45, 60 min.

Quenching: Immediately dispense into ice-cold Acetonitrile (containing internal standard) to

precipitate proteins and stop reaction.

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time. Slope

gives

.
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Experimental Workflow Diagram
This diagram outlines the logical flow for characterizing a new substituted phenethylamine.
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Caption: Step-by-step characterization pipeline for novel phenethylamine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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